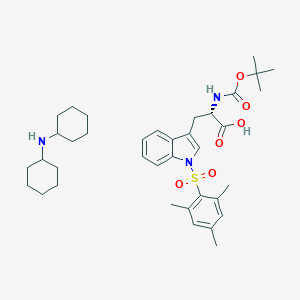

Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt (NBMTS) is a significant compound in the field of organic chemistry . It is derived from tryptophan with an alkyl substituent on the nitrogen atom and a sulfonamide group on the β-carbon atom .

Molecular Structure Analysis

The molecular formula of NBMTS is C25H30N2O6S·C12H23N . Its IUPAC name is N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propanoic acid .Physical And Chemical Properties Analysis

NBMTS is a white to off-white powder . It has a molecular weight of 667.90 and a melting point of 176-182 ºC .Aplicaciones Científicas De Investigación

Enzyme Inhibition

Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt is structurally related to tryptophan derivatives, which have been identified as competitive inhibitors of certain enzymes. For instance, tryptophan derivatives have been shown to inhibit the human stromelysin catalytic domain, a property exploited in the design of stromelysin inhibitors. Tryptophan derivatives like Cbz-L-Trp-OH and Boc-L-Trp-OH demonstrated significant inhibitory activity, highlighting the potential utility of related compounds in enzyme inhibition and drug discovery (Ye et al., 1994).

Metabolic Studies

Compounds structurally similar to Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt, such as 2-amino-9H-pyrido[2,3-b]indole (AalphaC), have been the focus of metabolic studies. For instance, the in vivo metabolism of AalphaC in rats revealed significant insights into the excretion of metabolites in urine and feces, with conjugated metabolites being a major area of focus. This research enhances the understanding of the metabolism of heterocyclic amines formed during ordinary cooking and their potential health implications (Frederiksen & Frandsen, 2004).

Peptide Synthesis

Nin-mesitylenesulfonyl-tryptophan, a related compound, has been utilized in peptide synthesis. It's stable under various conditions required for practical peptide synthesis and can be cleaved by specific acids. This derivative's utility was demonstrated in the synthesis of peptides such as cholecystokinin-heptapeptide, indicating its relevance in the synthesis of biologically significant peptides (Fujii et al., 1984).

Material Science

Compounds like Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt are also significant in material science. For example, the tert-butoxycarbonyl (Boc)-protected L-amino acids have been used to synthesize low molecular weight gelators with remarkable load-bearing, moldable, and self-healing properties. Such materials are intriguing due to their ease of synthesis and potential applications in stress-bearing materials and other applications (Sahoo et al., 2012).

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6S.C12H23N/c1-15-11-16(2)22(17(3)12-15)34(31,32)27-14-18(19-9-7-8-10-21(19)27)13-20(23(28)29)26-24(30)33-25(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-12,14,20H,13H2,1-6H3,(H,26,30)(H,28,29);11-13H,1-10H2/t20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHJVPFHYDLKGK-BDQAORGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H53N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583407 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-tryptophan--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt | |

CAS RN |

92916-48-8 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-tryptophan--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

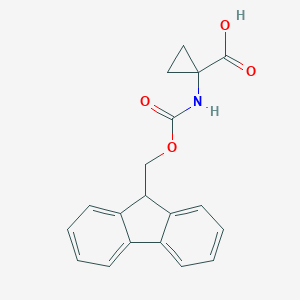

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)

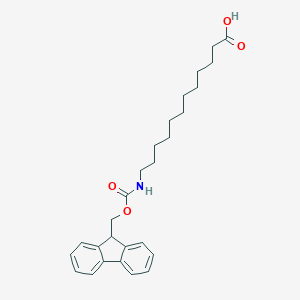

![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)